molecular formula C19H22ClN3O B4402339 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B4402339
M. Wt: 343.8 g/mol
InChI Key: NJDSGWGEQIVRAF-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a compound that belongs to the class of carboxylic acid amides containing an N-methylpiperazine fragment. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves several key steps. One common method includes the reaction of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride. Another approach involves the reaction of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrazine hydrate over Raney nickel is a common reduction method employed in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides and N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide .

Scientific Research Applications

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit EGFR activity, which is crucial in the proliferation of cancer cells . The compound fits well in the active site of EGFR, exhibiting anticancer activity via EGFR inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features that allow it to effectively inhibit EGFR activity. Its combination of a chlorophenyl group and a methylpiperazine fragment contributes to its potent biological activity .

Properties

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22-9-11-23(12-10-22)18-8-7-16(14-17(18)20)21-19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDSGWGEQIVRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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